Cas no 16143-89-8 (Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy-)
16143-89-8 structure
Product Name:Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy-
CAS-nummer:16143-89-8
MF:C22H17NO
MW:311.376485586166
CID:156582
PubChem ID:27698
Update Time:2025-04-19
Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy-
- 2-(4-methoxyphenyl)-3,3-diphenylprop-2-enenitrile
- 2-(p-Methoxyphenyl)-3,3-diphenylacrylonitrile
- SCHEMBL20067746
- DTXSID30167150
- 3-10-00-01337 (Beilstein Handbook Reference)
- 16143-89-8
- BRN 2814176
- alpha-(p-Methoxyphenyl)-beta,beta-diphenylacrylonitrile
- ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL-
-
- Inchi: 1S/C22H17NO/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3
- InChI-sleutel: KPCGDUZWYDQIFG-UHFFFAOYSA-N
- LACHT: O(C)C1C=CC(=CC=1)/C(/C#N)=C(\C1C=CC=CC=1)/C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 311.13111
- Monoisotopische massa: 311.131014
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 445
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 33
- XLogP3: 5.6
Experimentele eigenschappen
- Dichtheid: 1.1292 (rough estimate)
- Kookpunt: 451.42°C (rough estimate)
- Vlampunt: 186.9°C
- Brekindex: 1.5614 (estimate)
- PSA: 33.02
Benzeneacetonitrile, a-(diphenylmethylene)-4-methoxy- Gerelateerde literatuur
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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